N-Phenyl-1-anthramine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

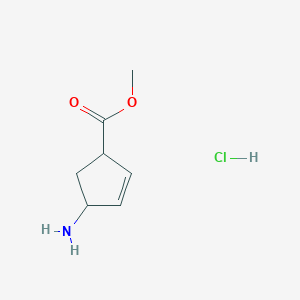

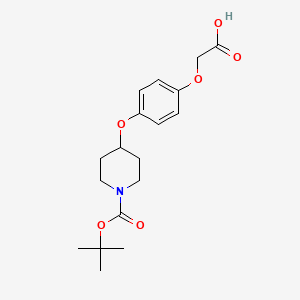

N-Phenyl-1-anthramine is an organic compound with the molecular formula C20H15N . It is also known by other names such as N-phenylanthracen-1-amine and 1-Anilinoanthracene .

Molecular Structure Analysis

The molecular structure of N-Phenyl-1-anthramine consists of a phenyl group (C6H5) attached to an anthracene molecule at the 1-position . The InChI representation of the molecule isInChI=1S/C20H15N/c1-2-10-18(11-3-1)21-20-12-6-9-17-13-15-7-4-5-8-16(15)14-19(17)20/h1-14,21H .

Applications De Recherche Scientifique

Determination of Organolithium and Organomagnesium Reagents

N-Phenyl-1-naphthylamine is utilized in analytical chemistry as a method for determining the concentration of organolithium and organomagnesium reagents. This application is crucial for quantifying these reagents in various chemical reactions and processes .

Hydrophobic Probe in Membrane Studies

This compound serves as a hydrophobic probe to study phase transitions of membrane lipids in whole cells. It helps in understanding the behavior of lipids under different conditions, which is essential for cell membrane research .

Fluorescent Probe for Surfactants

It can be used as a fluorescent probe for determining the critical micelle concentration of surfactants. This is important in the study of surfactant behavior, which has implications in fields like material science and biochemistry .

Electrochemical Sensing

N-Phenyl-1-naphthylamine is involved in electrochemical sensing applications. It can be used to develop sensors for detecting various substances, which has potential uses in environmental monitoring and diagnostics .

Study of Inclusion Complexes

The interaction between N-Phenyl-1-naphthylamine and β-cyclodextrin has been studied to form inclusion complexes. This research is significant for understanding molecular interactions and designing drug delivery systems .

Safety and Hazards

Orientations Futures

While there is limited information on the future directions of N-Phenyl-1-anthramine, its potential as a fluorescent probe in studying the interactions of antibiotics with bacterial membranes suggests it could have applications in biomedical research . Another source suggests that N-Phenyl-1-anthramine could have potential applications in electrochemical sensing .

Mécanisme D'action

Mode of Action

It has been used as a fluorescent probe , suggesting that it may interact with its targets through fluorescence mechanisms. The exact nature of these interactions and the resulting changes require further investigation.

Biochemical Pathways

It’s noted that N-Phenyl-1-anthramine has been used in fluorescence studies , which could imply its involvement in pathways related to fluorescence or light emission

Propriétés

IUPAC Name |

N-phenylanthracen-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N/c1-2-10-18(11-3-1)21-20-12-6-9-17-13-15-7-4-5-8-16(15)14-19(17)20/h1-14,21H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOIZKZASBFCJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC3=CC4=CC=CC=C4C=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60613978 |

Source

|

| Record name | N-Phenylanthracen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Phenyl-1-anthramine | |

CAS RN |

98683-00-2 |

Source

|

| Record name | N-Phenylanthracen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B1369980.png)

![N-Methyl-(7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylamine](/img/structure/B1369984.png)

![3-{3-[4-(Benzyloxy)phenoxy]-propoxy}benzenecarbaldehyde](/img/structure/B1369993.png)

![2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate](/img/structure/B1369995.png)

![Amino{[4-(4-chlorophenoxy)phenyl]amino}methane-1-thione](/img/structure/B1370002.png)